tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate
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Overview
Description
Tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate typically involves multi-step organic reactionsThe final step involves the esterification of the compound with tert-butyl acetate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In industry, the compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to new applications in fields like electronics or coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate:
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
Imidazole Containing Compounds: Known for their therapeutic potential and use in various chemical reactions.
Uniqueness
What sets tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C23H24N4O4S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate |
InChI |
InChI=1S/C23H24N4O4S/c1-23(2,3)31-19(28)14-27-17-7-5-4-6-15(17)8-9-18(21(27)29)32-22-26-25-20(30-22)16-10-12-24-13-11-16/h4-7,10-13,18H,8-9,14H2,1-3H3 |
InChI Key |
OYMCIEDIPSOCLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NN=C(O3)C4=CC=NC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NN=C(O3)C4=CC=NC=C4 |
Origin of Product |
United States |
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